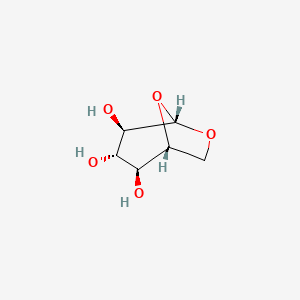

1,6-Anhydro-alpha-d-glucopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isolation Strategies

Pyrolytic Production Approaches

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, represents a primary route for producing anhydro sugars from biomass. Specifically, the fast pyrolysis of cellulose (B213188) and starch is a common method for obtaining Levoglucosan (B13493) (1,6-anhydro-β-d-glucopyranose), the β-anomer. wikipedia.org The process involves the thermal fragmentation of the glycosidic bonds within the polysaccharide structure, followed by intramolecular cyclization to form the characteristic 1,6-anhydro bridge.

The yield and selectivity of the pyrolysis process are critically influenced by reaction conditions such as temperature, heating rate, and residence time. umn.eduacs.org Optimizing these parameters is essential to maximize the formation of the desired anhydro sugar and minimize secondary degradation reactions that lead to the formation of furans, light oxygenates, and gaseous products. rsc.org

Recent advancements include the use of nonthermal plasma pretreatment of cellulose. This technique can initiate the homolytic cleavage of glycosidic bonds, creating free radicals within the cellulose structure. rsc.orgrsc.org This allows the subsequent pyrolysis to proceed via a radical-based mechanism, which is highly selective for Levoglucosan formation and enables higher yields at lower temperatures. rsc.orgrsc.org For example, cellulose pretreated with argon plasma yielded 77.6% Levoglucosan at 375°C, a significant increase from the 53.2% yield obtained from untreated cellulose at the same temperature. rsc.org

| Pyrolysis Condition | Feedstock | Key Finding | Reference |

|---|---|---|---|

| 600°C, 80 seconds | Cellulose | Maximum yield achieved quickly, but degradation dominates afterward. | |

| 550°C, ~600 seconds | Cellulose | Longer residence time required, but anomer selectivity is improved. | |

| 375°C with Argon-Plasma Pretreatment | Cellulose | Yield increased to 77.6% compared to 53.2% for untreated cellulose. | rsc.org |

| 350-450°C with Plasma Pretreatment | Cellulose | Maximum Levoglucosan yield reached 78.6%, up from 58.2% without pretreatment. | rsc.org |

The structural and chemical properties of the lignocellulosic feedstock significantly affect the yield of Levoglucosan. Cellulose crystallinity is a key factor; materials with a higher degree of crystallinity tend to produce higher yields of Levoglucosan, whereas amorphous cellulose is more likely to generate gases and char. mdpi.com This is because the ordered structure of crystalline cellulose is thought to favor the specific bond cleavages required for anhydro sugar formation. mdpi.com

Furthermore, the presence of inorganic species, particularly alkali and alkaline earth metals (AAEMs), in the biomass can act as catalysts for competing reactions that degrade the desired product. researchgate.netresearchgate.net These metals can diminish the activation energy for pathways that form products like acetol, formic acid, and glycolaldehyde, thereby reducing the Levoglucosan yield. mdpi.com Consequently, demineralization of the feedstock through methods like acid washing (e.g., with dilute nitric acid or sulfuric acid) prior to pyrolysis has been shown to effectively remove these cations and significantly increase the yield of anhydro sugars from various feedstocks, including herbaceous biomass like corn stover and switchgrass. researchgate.net

| Feedstock Property | Effect on Levoglucosan Yield | Reference |

|---|---|---|

| High Cellulose Crystallinity | Favors higher yield of Levoglucosan. | mdpi.com |

| Amorphous Cellulose | Contributes more to gas and char production. | mdpi.com |

| Presence of Alkali and Alkaline Earth Metals (AAEMs) | Catalyzes degradation reactions, reducing yield. | researchgate.netresearchgate.net |

| Acid Pretreatment (Demineralization) | Increases yield by removing catalytic AAEMs. | researchgate.net |

Chemical Synthesis Routes of 1,6-Anhydro-alpha-D-glucopyranose

While pyrolysis is a major production route, targeted chemical synthesis offers greater control over stereochemistry, allowing for the specific production of the α-anomer.

The chemical synthesis of 1,6-anhydro sugars often involves a series of complex and time-consuming steps. researchgate.net A common strategy starts with a suitable glucose derivative where the hydroxyl groups are protected to prevent unwanted side reactions. This typically involves:

Protection: The reactive hydroxyl groups at positions C-2, C-3, and C-4 of the glucose molecule are protected using groups like benzyl (B1604629) ethers. nih.gov

Activation: The anomeric center (C-1) and the C-6 hydroxyl group are modified to facilitate the final ring closure. For example, the C-6 hydroxyl can be converted into a good leaving group, such as a tosylate. rsc.org

Cyclization: An intramolecular reaction is induced to form the 1,6-anhydro bridge.

Deprotection: The protecting groups are removed to yield the final product.

This multi-step approach is often expensive and complex, limiting its scalability for commercial applications. researchgate.net The 1,6-anhydro moiety itself has also been employed as a temporary protecting group for the C-1 and C-6 hydroxyls, taking advantage of its strained ring system which can be opened under mild acidic conditions after other chemical modifications have been performed on the molecule. nih.gov

Acid-catalyzed intramolecular transglycosylation provides a more direct route to 1,6-anhydro-α-D-glucopyranose. This method involves the treatment of a glucose derivative with an acid catalyst, which promotes the formation of an oxocarbenium ion intermediate. nih.gov This reactive species is then trapped intramolecularly by the C-6 hydroxyl group, forming the desired 1,6-anhydro ring structure. nih.gov

The choice of catalyst and reaction conditions is crucial. For instance, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) has been used as a dehydrative condensing agent to directly synthesize 1,6-anhydro sugars from unprotected glycopyranoses in aqueous media under mild conditions. researchgate.net In bacterial systems, lytic transglycosylase enzymes employ a general acid catalysis mechanism to cleave glycan strands, resulting in the formation of a 1,6-anhydro-N-acetylmuramyl moiety, which highlights a biological parallel to this chemical approach. nih.gov

Advanced Isolation and Purification Techniques

Regardless of the synthetic or pyrolytic origin, the crude product containing this compound must be purified. Standard laboratory and industrial techniques include:

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for both analysis and purification to ensure high purity.

Recrystallization: This is a common method for purifying the solid anhydro sugar from a suitable solvent.

Vacuum Sublimation: For certain anhydro sugars, vacuum sublimation has proven to be an effective purification technique. This process involves heating the solid material under a vacuum, causing it to sublime directly into a gas, which then re-condenses as a purified solid on a cold surface. This method was successfully used to purify 1,4:3,6-dianhydro-α-D-glucopyranose. rsc.org

The final purity is often verified by analytical methods to confirm that residual contaminants, such as ash content from pyrolysis, are below acceptable limits (e.g., <0.1%).

Chemical Transformations and Reactivity Profiles

General Reaction Analysis and Mechanistic Insights

1,6-Anhydro-alpha-D-glucopyranose, also known as levoglucosan (B13493), possesses a rigid 1C4 conformation due to the 1,6-anhydro bridge. This conformational rigidity exposes the hydroxyl groups at C-2, C-3, and C-4 for various chemical modifications. The presence of the anhydro bridge also influences the reactivity of these hydroxyl groups, with the C-2 and C-4 hydroxyls generally being more accessible than the C-3 hydroxyl.

The pyrolysis of cellulose (B213188) is a primary method for producing 1,6-anhydro-α-D-glucopyranose. This process involves the thermal cleavage of glycosidic bonds within the cellulose polymer, followed by an intramolecular cyclization to form the characteristic 1,6-anhydro bridge. The reaction mechanism is complex and proceeds through a series of steps, ultimately leading to the formation of levoglucosan as a major product.

Functional Group Interconversions of this compound

The hydroxyl groups of this compound can be readily converted into other functional groups, enabling the synthesis of a wide array of derivatives.

Oxidation Reactions and Formation of Levoglucosenone (B1675106)

The oxidation of this compound can lead to the formation of levoglucosenone, a valuable chiral building block for organic synthesis. This transformation typically involves the selective oxidation of the C-2 hydroxyl group to a ketone. Various oxidizing agents can be employed for this purpose. The acid-catalyzed pyrolysis of cellulose and related carbohydrates is a significant route to produce levoglucosenone. doi.org

Table 1: Oxidation of this compound to Levoglucosenone

| Oxidizing Agent/Method | Reaction Conditions | Notes |

| Acid-catalyzed pyrolysis | High temperatures | A major industrial method for levoglucosenone production. doi.org |

Reduction Reactions to Sugar Alcohols

The reduction of the pyranose ring in this compound is not a typical reaction, as the anhydro bridge stabilizes the ring system. However, the carbonyl group of derivatives like levoglucosenone can be reduced. More commonly, the parent compound, D-glucose, can be reduced to a sugar alcohol, or alditol. libretexts.org Treatment of an aldose like D-glucose with a reducing agent such as sodium borohydride (B1222165) (NaBH4) reduces the open-chain aldehyde form to a polyalcohol. libretexts.org The alditol derived from D-glucose is D-glucitol (also known as sorbitol). libretexts.org

Glycosylation Reactions Involving this compound and its Derivatives

The strained nature of the 1,6-anhydro ring makes it susceptible to ring-opening reactions, which can be harnessed for glycosylation. This allows this compound and its derivatives to act as both glycosyl donors and acceptors in the synthesis of oligosaccharides.

Thioglycoside Formation from Anhydro-glucopyranose Derivatives

Derivatives of 1,6-anhydro-β-D-glucopyranose can serve as glycosyl donors for the formation of thioglycosides. rsc.org For instance, the reaction of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose with trimethylsilylated thiols, such as benzenethiol (B1682325) and cyclohexanethiol, in the presence of a catalyst like zinc iodide or trimethylsilyl (B98337) triflate, yields the corresponding thioglycosides in high yield. rsc.org This method provides a route to synthesize these important glycosylation donors. rsc.orgnih.gov

Table 2: Synthesis of Thioglycosides from a 1,6-Anhydro-β-D-glucopyranose Derivative

| Thiol | Catalyst | Product | Yield | Reference |

| Trimethylsilylated benzenethiol | Zinc iodide or Trimethylsilyl triflate | Phenyl thioglycoside | High | rsc.org |

| Trimethylsilylated cyclohexanethiol | Zinc iodide or Trimethylsilyl triflate | Cyclohexyl thioglycoside | High | rsc.org |

Role as Glycosyl Donors and Acceptors in Oligosaccharide Synthesis

The strategic use of protecting groups on the hydroxyls of this compound allows it to function as either a glycosyl donor or acceptor, a critical aspect of oligosaccharide synthesis. The reactivity of a glycosyl donor is influenced by the nature of its protecting groups; electron-withdrawing groups tend to "disarm" the donor, making it less reactive, while electron-donating groups "arm" it. nih.gov

When acting as a glycosyl acceptor , the free hydroxyl groups of a partially protected this compound derivative can react with an activated glycosyl donor to form a glycosidic bond. For example, a disarmed glycosyl acceptor can react with an armed thioglycoside donor in the presence of a promoter like iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP) to form a disaccharide. nih.gov

Conversely, activation of the anomeric center of a 1,6-anhydro-sugar derivative can transform it into a glycosyl donor . This allows for the formation of glycosidic linkages with a suitable glycosyl acceptor. This dual reactivity makes this compound a valuable and versatile building block in the programmed and chemo-selective synthesis of complex oligosaccharides. nih.gov

Stereoselectivity in Glycosidic Linkage Formation

The formation of glycosidic linkages using 1,6-anhydro-α-D-glucopyranose as a glycosyl donor is a key transformation, with stereoselectivity being a critical aspect. The outcome of the glycosylation, in terms of forming an α- or β-glycosidic bond, is influenced by several factors, including the nature of the glycosyl donor, the acceptor molecule, and the reaction conditions.

In chemical glycosylation, achieving high stereoselectivity can be challenging. For the synthesis of α-glucosides, it is generally necessary to use a glycosyl donor that lacks a participating group at the C-2 position. researchgate.net When such non-participating donors are used, the reaction often yields a mixture of anomeric products, though the axial glycoside (α-anomer in the case of glucose) may predominate. researchgate.net The presence of a participating group at C-2, such as an acyl group, typically leads to the formation of a 1,2-trans-glycoside through the formation of a stable dioxolenium ion intermediate. researchgate.net This intermediate effectively blocks one face of the molecule, directing the incoming nucleophile to attack from the opposite face. researchgate.net

Strategies to control the stereoselectivity include the use of chiral auxiliaries. For instance, a chiral auxiliary can be used to force the incoming alcohol to attack a specific face of the oxacarbenium ion intermediate, leading to the stereoselective formation of a 1,2-cis-glycoside. researchgate.net The choice of solvent and promoter can also play a significant role in directing the stereochemical outcome of glycosylation reactions.

Influence of Anomeric Effects on Reactivity and Selectivity in Glycosylation

The anomeric effect is a stereoelectronic phenomenon that describes the preference of a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. scripps.eduwikipedia.org This effect arises from the interaction between the non-bonding electrons of the ring heteroatom (oxygen in the case of glucopyranose) and the antibonding orbital of the C-1-substituent bond. scripps.edu

In the context of glycosylation reactions involving 1,6-anhydro-α-D-glucopyranose, the anomeric effect influences the reactivity of the anomeric center and the stereoselectivity of the glycosidic bond formation. The rigid bicyclic structure of 1,6-anhydro-α-D-glucopyranose locks the pyranose ring in a ¹C₄ conformation, which affects the orientation of the substituents and the accessibility of the anomeric carbon.

Ring-Opening Polymerization (ROP) of this compound Derivatives

Ring-opening polymerization (ROP) of 1,6-anhydro-α-D-glucopyranose derivatives is a powerful and widely studied method for the synthesis of well-defined polysaccharides, most notably dextran (B179266), which is a polymer of α-(1→6)-linked D-glucose units. researchgate.netresearchgate.net This approach offers a high degree of control over the polymer's structure, including its molecular weight and stereochemistry. nih.gov The polymerization is typically carried out on protected anhydro sugar monomers, with subsequent deprotection to yield the final polysaccharide.

Cationic Ring-Opening Polymerization (CROP) Mechanisms of Anhydro Sugars

The cationic ring-opening polymerization (CROP) of 1,6-anhydro sugar derivatives, such as the protected forms of levoglucosan (1,6-anhydro-β-D-glucopyranose), proceeds through a well-defined mechanism. researchgate.netresearchgate.net The polymerization is initiated by a cationic species, often derived from a Lewis acid like phosphorus pentafluoride (PF₅) or boron trifluoride etherate (BF₃·OEt₂). researchgate.netscilit.com

The proposed mechanism involves the following key steps:

Initiation: The Lewis acid catalyst activates the monomer by coordinating to the anomeric oxygen of the 1,6-anhydro bridge. This is followed by the cleavage of the C1-O6 bond to form a reactive oxocarbenium ion intermediate.

Propagation: The propagation step involves the nucleophilic attack of the C6-hydroxyl group of a monomer molecule on the anomeric carbon of the propagating oxocarbenium ion. This results in the formation of an α-(1→6) glycosidic linkage and the regeneration of the oxocarbenium ion at the newly added monomer unit. Computational studies have shown that the monomer addition occurs via an α-addition to the oxocarbenium ion. nih.gov

Termination: Termination of the polymerization can occur through various pathways, including reaction with impurities or recombination with the counter-ion.

The nature of the counter-ion and the reaction temperature can significantly influence the polymerization process. For instance, less stable propagating sites, which may form under certain conditions, can lead to a loss of stereospecificity. researchgate.net

Synthesis of Dextran Models and Polysaccharide Mimetics via Polymerization

A primary application of the CROP of 1,6-anhydro-α-D-glucopyranose derivatives is the chemical synthesis of dextran and its analogs. researchgate.netscilit.com Natural dextrans are produced by bacteria and often have a complex, branched structure. The CROP of protected levoglucosan monomers allows for the synthesis of linear, stereoregular dextran models. scilit.com

The synthesis typically starts with the protection of the hydroxyl groups of 1,6-anhydro-β-D-glucopyranose, for example, with benzyl (B1604629) or allyl groups. researchgate.netscilit.com The resulting protected monomer, such as 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, is then subjected to CROP. scilit.com The polymerization yields a protected poly-α-(1→6)-glucopyranan. The final step is the removal of the protecting groups, for instance, by catalytic hydrogenation to remove benzyl groups, to afford the synthetic dextran. scilit.com

This methodology provides access to well-defined polysaccharides that can serve as models for studying the structure-property relationships of natural polysaccharides. Furthermore, by using different anhydro sugar monomers or by chemically modifying the resulting polymers, a wide range of polysaccharide mimetics with tailored properties can be synthesized. nih.gov

Living Polymerization Characteristics and Control of Molecular Weight

Under specific conditions, the CROP of 1,6-anhydro sugar derivatives can exhibit characteristics of a living polymerization. nih.govresearchgate.net A living polymerization is a chain polymerization process that proceeds in the absence of irreversible chain-transfer and chain-termination steps. This allows for the synthesis of polymers with predictable molecular weights, low dispersity (narrow molecular weight distribution), and the ability to form block copolymers.

The use of initiators like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in the bulk polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose has been shown to induce living-like characteristics. researchgate.net In such systems, the molecular weight of the resulting polymer increases linearly with monomer conversion, and the polymers exhibit narrow molecular weight distributions (Mw/Mn values close to 1.2). researchgate.net

Computational studies suggest that the living nature of the polymerization is controlled by the reversible deactivation of the propagating oxocarbenium ion to form a dormant glycosyl fluoride (B91410) species when using catalysts like boron trifluoride etherate with glycosyl fluoride initiators. nih.gov This equilibrium between active and dormant species allows for controlled chain growth.

The ability to control the molecular weight is a significant advantage of this synthetic approach, as the biological and physical properties of polysaccharides are often strongly dependent on their chain length.

Table 1: Controlled Polymerization of 1,6-Anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose

| Initiator | [Monomer]/[Initiator] | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

|---|---|---|---|---|---|---|

| BF₃·OEt₂ | 20 | -15 | 79 | - | 3.45 | researchgate.net |

| BF₃·OEt₂ | 2 | 0 | 84 | 21,700 | - | researchgate.net |

| TMSOTf | 1000 | -15 | ~30 | - | ≤ 1.2 | researchgate.net |

Regio- and Stereospecificity in Anhydro Sugar Polymerization

A hallmark of the CROP of 1,6-anhydro sugar derivatives is its high degree of regio- and stereospecificity. nih.govnih.gov The polymerization proceeds with the exclusive cleavage of the 1,6-anhydro bridge, leading to the formation of glycosidic linkages at the C-6 position of the glucose units. nih.gov This results in a linear polymer with a (1→6)-linked backbone.

Furthermore, the polymerization is highly stereospecific, yielding predominantly α-glycosidic linkages. scilit.comnih.gov This stereocontrol is a consequence of the reaction mechanism, where the incoming monomer attacks the anomeric carbon of the oxocarbenium intermediate from the α-face. Computational studies support that the formation of 1,6-α glycosidic linkages is energetically favored. nih.gov

The high stereoregularity of the polymers synthesized by this method has been confirmed by various analytical techniques, including NMR spectroscopy, which shows the absence of signals corresponding to β-linkages. sci-hub.cat This level of control over the polymer's microstructure is difficult to achieve through other synthetic methods and is crucial for mimicking the precise structures of natural polysaccharides.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,6-Anhydro-β-D-glucopyranose (Levoglucosan) |

| 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose |

| 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose |

| Dextran |

| Phosphorus pentafluoride (PF₅) |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

Post-Polymerization Modification Strategies

Polymers derived from this compound, which are structurally analogous to dextran, offer a versatile platform for post-polymerization modification. The presence of hydroxyl groups at the C-2, C-3, and C-4 positions of each anhydroglucose (B10753087) unit allows for a variety of chemical transformations to tailor the polymer's properties for specific applications.

Common modification strategies include esterification and etherification of these hydroxyl groups. For instance, esterification can be achieved using reagents like vinyl esters or octenyl succinic anhydride (B1165640) (OSA), which introduces hydrophobic carbon chains and imparts an amphiphilic nature to the polymer. researchgate.netnih.gov This modification can enhance the polymer's emulsifying and foaming capabilities. nih.gov The degree of substitution can be controlled to fine-tune the resulting properties.

Etherification is another key strategy. The hydroxyl groups can be functionalized to install a variety of pendant groups. For example, researchers have synthesized triallyl levoglucosan monomers and subsequently polymerized them. The resulting polymer with allyl functional groups serves as an excellent scaffold for further modification via UV-initiated thiol-ene click chemistry, allowing for the attachment of molecules like thioglycerol and lauryl mercaptan. nih.gov

Oxidation of the anhydroglucose units provides another route to functional polymers. Periodate oxidation is a well-established method that cleaves the C2-C3 diol to introduce two aldehyde groups. nih.gov These aldehyde functionalities are reactive and can be used for crosslinking or conjugation with other molecules. Other oxidizing agents like hydrogen peroxide have also been explored. nih.gov

Crosslinking is a critical modification for creating hydrogels with tailored mechanical and swelling properties. researchgate.net Dextran-based hydrogels, for example, can be formed by reacting the hydroxyl groups with crosslinking agents like epichlorohydrin (B41342) or glycidyl (B131873) methacrylate. nih.govnih.gov The crosslinking density can be controlled to modulate the hydrogel's properties for applications in areas like drug delivery and tissue engineering. nih.govresearchgate.net These chemical transformations highlight the significant potential for customizing the characteristics of polymers derived from this compound.

Conversion to Platform Chemicals and Chemical Intermediates

This compound, commonly known as levoglucosan, is a key biomass-derived platform molecule that can be converted into various valuable chemicals, particularly furan (B31954) derivatives. researchgate.netwikipedia.org

The acid-catalyzed dehydration of this compound is a primary route to produce 5-hydroxymethylfurfural (B1680220) (5-HMF), a significant platform chemical for the production of biofuels and other bio-based materials. acs.orgrsc.org The reaction involves the hydrolysis of the anhydroglucose to glucose, followed by the isomerization of glucose to fructose (B13574), and subsequent dehydration of fructose to 5-HMF. acs.org A variety of catalytic systems have been investigated to optimize this conversion.

Solid acid catalysts, such as sulfonated zirconia (SO₄²⁻/ZrO₂), Amberlyst-15, and zeolites (e.g., H-ZSM-5), have been employed for this transformation. researchgate.netresearchgate.netaston.ac.uk Metal halides, particularly chromium(II) chloride (CrCl₂) and aluminum chloride (AlCl₃), have also shown high efficiency, especially in ionic liquids or high-boiling-point aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov The use of biphasic solvent systems, for example, an aqueous phase with an organic extracting phase like methyl isobutyl ketone (MIBK), can enhance the yield of 5-HMF by continuously removing it from the reactive aqueous phase, thereby preventing its degradation into byproducts such as levulinic acid and formic acid. rsc.orgncsu.edu

The table below summarizes some of the reported catalytic systems and their performance in the conversion of this compound or its parent molecule, glucose, to 5-HMF.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | 5-HMF Yield (%) | Citation |

| AlCl₃/HCl | Water/sec-Butylphenol (biphasic) | 170 | 3 h | 62 | acs.org |

| CrCl₂ | [EMIM]Cl (ionic liquid) | 100 | 3 h | ~70 | acs.org |

| Amberlyst-15 | N,N-Dimethylformamide (DMF) | 120 | 24 h | High selectivity for anhydroglucose | researchgate.net |

| Sulfuric Acid | Tetrahydrofuran (THF)/Water | 170 | - | ~40 (from cellulose) | rsc.org |

| KH₂PO₄ | Pressurized Water Steam | 270 | 180 min | 28.2 | ncsu.edu |

| CrCl₂/TEAC | Dimethyl sulfoxide (DMSO) | 120 | 1 h | 54.8 | nih.gov |

In addition to 5-HMF, this compound can be a precursor for other important furan derivatives. The specific product obtained is highly dependent on the reaction conditions and the catalytic system employed.

Furfural (B47365) is another key platform chemical that can be produced from C5 sugars, but it can also be formed from C6 sugars like glucose through more complex reaction pathways involving dehydration and Grob fragmentation. nih.gov Some studies have reported the formation of furfural as a byproduct during the pyrolysis of levoglucosan, particularly at higher temperatures. researchgate.net The catalytic fast pyrolysis of levoglucosan over zeolites like HZSM-5 has been shown to produce furans, including furfural, as key intermediates in the formation of aromatic hydrocarbons. researchgate.netstrath.ac.uk

2,5-Dimethylfuran (DMF) is a promising biofuel that can be synthesized from 5-HMF, which is itself derived from this compound. The conversion of 5-HMF to DMF typically involves a hydrodeoxygenation step over a heterogeneous catalyst. acs.org

1,4:3,6-Dianhydro-α-d-glucopyranose (DGP) is another anhydro sugar that can be formed during the pyrolysis of cellulose. Research has shown that oxalic acid-assisted staged fast pyrolysis of cellulose can lead to the coproduction of DGP, furfural, and formic acid. acs.org

The selective conversion of this compound to these various furan derivatives represents a significant area of research in the development of sustainable biorefinery processes.

Synthesis and Characterization of Derivatives

Synthesis of O-Substituted Derivatives (e.g., Benzyl (B1604629), Allyl, Acetyl, Silyl Ethers)

The hydroxyl groups of 1,6-anhydro-alpha-d-glucopyranose can be selectively or fully substituted to yield various ether and ester derivatives. These protecting groups are crucial for directing subsequent chemical transformations.

Benzyl Ethers: Benzyl ethers are commonly prepared to protect the hydroxyl groups during multi-step syntheses. For instance, 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose can be synthesized and used in glycosylation reactions. rsc.org The benzylation of free hydroxyl groups can be achieved using benzyl bromide in the presence of a base like potassium hydroxide. mdpi.com

Allyl Ethers: Allyl groups serve as versatile protective groups that can be removed under mild conditions. The synthesis of allyl ethers of D-glucopyranose has been reported, with allyl 3-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside serving as a key intermediate for various derivatives. nih.gov

Acetyl Esters: Acetylation is a common method for protecting hydroxyl groups. 1,6-Anhydro-N-acetyl-β-D-glucosamine can be selectively acetylated at the 3-O-position. researchgate.net A one-step method for the selective anomeric acetylation of unprotected sugars in water has also been developed using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and thioacetic acid. nih.gov For example, D-glucose can be converted to its β-glucosyl acetate (B1210297) derivative in an aqueous solution. nih.gov

Silyl Ethers: Silyl ethers are another important class of protecting groups. The synthesis of 1,6-anhydroglucosamine derivatives can be achieved via a microwave-assisted method using TMSOTf as a catalyst, starting from the per-O-trimethylsilylated glucosamine (B1671600) derivative. acs.org

Table 1: Synthesis of O-Substituted Derivatives

| Derivative Type | Starting Material | Key Reagents | Significance | Reference |

|---|---|---|---|---|

| Benzyl Ethers | 1,6-Anhydro-β-D-glucopyranose | Benzyl bromide, Potassium hydroxide | Protection for glycosylation reactions. | rsc.orgmdpi.com |

| Allyl Ethers | Allyl 4,6-O-benzylidene-alpha-D-glucopyranoside | - | Versatile protecting group for multi-step synthesis. | nih.gov |

| Acetyl Esters | Unprotected sugars (e.g., D-glucose) | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), Thioacetic acid | One-step anomeric acetylation in water. | nih.gov |

| Silyl Ethers | Per-O-trimethylsilylated glucosamine | TMSOTf (catalyst) | Microwave-assisted synthesis of anhydroglucosamine derivatives. | acs.org |

Synthesis of Deoxy and Azido (B1232118) Derivatives from Anhydro-glucopyranose

The conversion of hydroxyl groups to deoxy or azido functionalities introduces important structural modifications, often leading to compounds with biological activity or serving as precursors for further chemical transformations.

Deoxy Derivatives: The synthesis of 6-deoxy- and 2,6-dideoxy-D-glucose derivatives can be achieved starting from methyl α-D-glucopyranoside and 2-deoxy-D-glucose, respectively. nih.gov These deoxy sugars are important components of various natural products.

Azido Derivatives: Azido groups serve as versatile handles for introducing nitrogen-containing functionalities or for use in bioorthogonal chemistry. The synthesis of 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose derivatives has been reported. researchgate.netcphi-online.com For example, treatment of a triflate ester with lithium azide (B81097) can afford the 2-azido derivative almost quantitatively. researchgate.net Another approach involves the reaction of 1,6-anhydro-2-azido-β-D-hexopyranose precursors with phenyl trimethylsilyl (B98337) sulfide (B99878) to yield thioglycosides, which are key intermediates for multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. beilstein-journals.org The synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol has also been described, starting from methyl α-D-glucopyranoside. nih.gov

Table 2: Synthesis of Deoxy and Azido Derivatives

| Derivative Type | Starting Material | Key Synthetic Step/Reagent | Application/Significance | Reference |

|---|---|---|---|---|

| 6-Deoxy-D-glucose | Methyl α-D-glucopyranoside | - | Component of neoglycosides with potential anticancer activity. | nih.gov |

| 2,6-Dideoxy-D-glucose | 2-Deoxy-D-glucose | - | Component of neoglycosides with potential anticancer activity. | nih.gov |

| 2-Azido-2-deoxy-β-D-glucopyranose | Triflate ester of 1,6-anhydro-glucopyranose | Lithium azide | Precursor for nitrogen-containing compounds. | researchgate.net |

| 6-Azido-6-deoxy-phosphatidylinositol | Methyl α-D-glucopyranoside | Multiple regioselective transformations including Ferrier rearrangement. | Probes for studying phosphatidylinositol biology. | nih.gov |

Synthesis of Branched Polysaccharide Derivatives

This compound and its derivatives can be polymerized to form branched polysaccharides. Cationic ring-opening polymerization of 1,6-anhydro-β-D-glucose (levoglucosan) can yield quasi-linear polyglucose. sigmaaldrich.com The polymerization of 1,6-anhydro-2,3,4-tri-O-substituted-β-D-glucopyranose derivatives leads to the formation of high polymers. acs.org Furthermore, thermally induced cationic polymerization of 1,6-anhydro sugars can produce hyperbranched polysaccharides. researchgate.net These branched structures have terminal units that can be functionalized for various applications. researchgate.net

Regioselective Functionalization Strategies

The rigid conformation of this compound allows for the regioselective functionalization of its hydroxyl groups. For instance, the synthesis of a galactosamine derivative involves the regioselective protection of 1,6-anhydroglucosamine, followed by C4-epimerization. acs.org Selective tritylation of 1,6-anhydro-N-acetyl-β-D-glucosamine at the 4-OH position has been reported, which then allows for further modifications at other positions. beilstein-journals.org This control over reactivity is essential for the synthesis of complex carbohydrate structures.

Anhydro-glucosamine Derivatives and Their Application in Disaccharide Synthesis

Derivatives of 1,6-anhydroglucosamine are valuable as aglycons in the synthesis of disaccharides. acs.org For example, 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose and its 3-O-acetyl derivative can act as glycosyl acceptors. nih.gov They can be coupled with glycosyl donors, such as 2-O-acetyl-3,4,6-tri-O-benzoyl-alpha-D-galactopyranosyl bromide, to form N-acetyllactosamine derivatives. nih.gov The resulting disaccharides can be further modified to synthesize more complex oligosaccharides. nih.gov

Synthesis of Crown Ether Derivatives of Anhydro-glucopyranose

Crown ethers incorporating a 1,6-anhydro-glucopyranose unit have been synthesized. mdpi.com For example, a 16-crown-5 derivative of 1,6-anhydro-β-D-glucopyranose has been prepared. cuni.cz The synthesis of methyl 4,6-di-O-ethyl-α-d-glucopyranoside-based azacrown ethers has also been reported. mdpi.comnih.gov These chiral crown ethers have been investigated for their ability to induce asymmetry in various chemical reactions. nih.gov The synthesis typically involves the alkylation of the free vicinal hydroxyl groups of a suitably protected glucose derivative with a bis(haloalkyl) ether. mdpi.com

Advanced Spectroscopic Characterization and Theoretical Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,6-anhydro-d-glucopyranose derivatives. researchgate.net ¹H and ¹³C NMR spectra offer detailed information about the connectivity and stereochemistry of these molecules. researchgate.netchemicalbook.comchemicalbook.com The rigid bicyclic structure of the 1,6-anhydro ring system results in characteristic chemical shifts and coupling constants, which are sensitive to the orientation of substituents on the pyranose ring. researchgate.net

For instance, the ¹H NMR spectra of tosylated derivatives of 1,6-anhydro-β-D-glucopyranose have been analyzed to distinguish between different monosubstituted isomers. researchgate.net The ¹H NMR spectra of various 1,6-anhydro-β-D-hexopyranoses and their triacetates have confirmed their existence in a ¹C₄ (D) conformation in solution, with some flattening of the pyranose ring depending on the substituent configuration. researchgate.net Furthermore, complex formation with ions, such as sodium, can induce distinct changes in the NMR spectral pattern, as observed in studies of 1,6-anhydro-β-maltose. scirp.org Advanced NMR techniques, including two-dimensional experiments like COSY and HSQC, are instrumental in assigning the complex proton and carbon signals in derivatives of 1,6-anhydro-d-glucopyranose, providing a complete picture of their molecular architecture. rsc.org

Mass Spectrometry Applications for Product Identification and Quantification (e.g., Py-GC/MS)

Mass spectrometry (MS), particularly when coupled with pyrolysis-gas chromatography (Py-GC/MS), is a powerful tool for the analysis of 1,6-anhydro-d-glucopyranose. researchgate.net This technique is crucial for identifying and quantifying the products of cellulose (B213188) and glucose pyrolysis, where 1,6-anhydro-d-glucopyranose (levoglucosan) is a major component. researchgate.netacs.org Py-GC/MS allows for the separation and identification of various pyrolysis products, providing insights into the decomposition pathways of carbohydrates. researchgate.net

The electron ionization (EI) mass spectrum of 1,6-anhydro-β-d-glucopyranose is well-characterized and available in spectral databases like the NIST WebBook. nist.govnist.gov This reference data is essential for the positive identification of the compound in complex mixtures. nist.govnist.gov Furthermore, techniques like thermal extraction (TE) coupled with two-dimensional GC-MS (TE-GC-GC-MS) have been developed for the rapid and sensitive quantification of anhydro-sugars, including levoglucosan (B13493), in aerosol samples. copernicus.org This method has proven to be accurate and precise for determining the concentration of these biomass burning markers in environmental studies. copernicus.org Liquid chromatography-mass spectrometry (LC-MS) is another valuable technique for analyzing 1,6-anhydro-d-glucopyranose and its isomers, offering detailed information on fragmentation patterns under different ionization modes. nih.gov

Raman Optical Activity (ROA) Spectroscopy for Conformational Dynamics

Raman Optical Activity (ROA) spectroscopy is a chiroptical technique that provides detailed information about the stereochemistry and conformational dynamics of chiral molecules like 1,6-anhydro-d-glucopyranose in solution. acs.orgnih.govnih.gov ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. nih.gov This technique is particularly sensitive to the conformational changes in saccharides. nih.govbiorxiv.org

Theoretical calculations of ROA spectra for 1,6-anhydro-β-d-glucopyranose have shown that the spectra are highly sensitive to conformational changes, such as the transition between chair and boat forms of the pyranose ring. acs.orgnih.gov Solvent effects, investigated using continuum models and explicit solvation with water molecules, also significantly influence the calculated ROA spectrum. acs.orgnih.gov By comparing calculated and experimental ROA spectra, researchers can gain a deeper understanding of the conformational preferences and dynamics of 1,6-anhydro-d-glucopyranose in aqueous solutions. acs.orgnih.govnih.gov

Density Functional Theory (DFT) and Quantum Chemistry Calculations

Density Functional Theory (DFT) and other quantum chemistry methods are powerful computational tools for investigating the electronic structure, conformation, and reactivity of 1,6-anhydro-d-glucopyranose. researchgate.netnih.govphyschemres.org These theoretical approaches complement experimental data and provide insights that are often difficult to obtain through experiments alone.

DFT calculations have been instrumental in elucidating the molecular conformation and stability of 1,6-anhydro-d-glucopyranose. researchgate.net Studies have confirmed that the molecule adopts a rigid ¹C₄ chair conformation. Geometry optimizations of numerous conformers have been performed using DFT at various levels of theory, revealing the presence of intramolecular hydrogen bonds in the stable conformers. researchgate.net These calculations have also been used to compare the geometries in the gas phase (in vacuo) with those in the crystalline state, highlighting the influence of crystal packing forces. researchgate.net The energy differences between various conformers have been calculated, providing a quantitative measure of their relative stabilities. researchgate.net

Quantum chemistry calculations are employed to delineate the reaction mechanisms and energy landscapes of reactions involving 1,6-anhydro-d-glucopyranose. researchgate.net For example, theoretical studies have investigated the pyrolysis of glucose and cellulose, where 1,6-anhydro-d-glucopyranose is a key product. acs.org These calculations help to identify the transition states and intermediates involved in the reaction pathways, providing a molecular-level understanding of the transformation processes. By calculating the energy barriers for different reaction routes, researchers can predict the most likely mechanisms and the conditions that favor the formation of specific products. acs.org

Molecular Simulation Approaches for Delineating Pyrolysis Processes

Molecular simulation has emerged as a powerful tool for elucidating the complex reaction networks involved in the pyrolysis of 1,6-anhydro-α-d-glucopyranose, also known as levoglucosan when referring to its β-anomer. Experimental investigations into pyrolysis are often complicated by a multitude of concurrent and consecutive reactions, making it challenging to isolate elementary steps. Theoretical analysis at the atomic and molecular level provides detailed mechanistic insights that complement and explain experimental observations. rsc.org Computational methods, particularly Density Functional Theory (DFT) and Reactive Force Field (ReaxFF) Molecular Dynamics (MD), allow researchers to map potential energy surfaces, identify transient intermediates, and calculate the kinetics of decomposition pathways that are otherwise inaccessible. rsc.orgacs.org

Density Functional Theory (DFT) Investigations

DFT calculations are extensively used to study the thermodynamics and kinetics of the thermal decomposition of 1,6-anhydro-α-d-glucopyranose. rsc.org This quantum mechanical approach enables the detailed investigation of reaction mechanisms, including the identification of reactants, intermediates, transition states, and final products. rsc.orgacs.org

DFT has also been employed to explore various ring-opening mechanisms, which are critical initial steps in the pyrolysis process. Calculations have compared the feasibility of different mechanisms, such as retro-aldol and retro-Diels-Alder reactions, to determine the most likely routes for the initial breakdown of the anhydro sugar ring structure. rsc.org

Furthermore, DFT modeling has been instrumental in understanding catalytic fast pyrolysis. Studies on the decomposition of levoglucosan over HZSM-5 zeolite catalysts have used DFT to unravel the complex reaction network. strath.ac.ukaston.ac.uk These investigations have revealed direct catalytic routes from levoglucosan to valuable platform chemicals like furan (B31954) and furfural (B47365), bypassing other intermediates. One such study identified a direct pathway to furan with a maximum energy barrier of 2.15 eV. strath.ac.ukaston.ac.uk

The table below summarizes key energetic data derived from DFT calculations for the pyrolysis of levoglucosan.

| Reaction Pathway | Product | Key Steps | Calculated Energy Span / Barrier | Reference |

|---|---|---|---|---|

| Optimal CO Formation | CO | Dehydration → Tautomerization → Ring Opening → Decarbonylation | 286 kJ mol⁻¹ | rsc.org |

| Optimal CO₂ Formation | CO2 | Ring Opening → Decarboxylation | 301 kJ mol⁻¹ | rsc.org |

| Catalytic Conversion over HZSM-5 | Furan | Direct route from levoglucosan | 2.15 eV | strath.ac.ukaston.ac.uk |

Molecular Dynamics (MD) Simulations

These simulations can model the pyrolysis of 1,6-anhydro-α-d-glucopyranose within a temperature range of 500 to 1400 K, tracking the formation and subsequent reactions of various products. rsc.org One of the key advantages of MD simulations is their scalability. Researchers have noted that as the number of atoms included in the simulation increases, the results show better agreement with experimental data from the pyrolysis of cellulose, the parent polymer from which levoglucosan is derived. rsc.org This scalability allows for a more realistic representation of the complex pyrolysis environment.

MD simulations have also been used to investigate the formation mechanisms of key products during the aging of cellulose insulation, which involves similar degradation pathways. acs.org By simulating the dynamic behavior of the molecules at high temperatures, MD provides a bridge between the static energy calculations of DFT and the macroscopic observations of experimental pyrolysis.

The table below presents findings from MD simulation studies on levoglucosan pyrolysis.

| Simulation Type | Simulation Parameter | Key Finding | Reference |

|---|---|---|---|

| ReaxFF MD | Temperature Range (500-1400 K) | Allows for tracking the evolution of thermal cracking products over time and temperature. | rsc.org |

| ReaxFF MD | System Size (Number of Atoms) | Increasing the number of atoms leads to results that more closely approximate experimental cellulose pyrolysis. | rsc.org |

Table of Mentioned Compounds

| Common Name/Identifier | IUPAC Name/Formula |

| 1,6-Anhydro-alpha-d-glucopyranose | (1R,2S,3S,4R,5R)-2,3,4-Trihydroxy-6,8-dioxabicyclo[3.2.1]octane |

| Levoglucosan | 1,6-Anhydro-β-d-glucopyranose |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Furan | Furan |

| Furfural | Furan-2-carbaldehyde |

| HZSM-5 | Zeolite Socony Mobil-5 |

| Cellulose | (C₆H₁₀O₅)n |

| Formic acid | CH₂O₂ |

| Acetic acid | C₂H₄O₂ |

| Glycolaldehyde | 2-Hydroxyacetaldehyde |

| Hydroxyacetone | 1-Hydroxy-2-propanone |

| 5-Hydroxymethylfurfural (B1680220) (5-HMF) | 5-(Hydroxymethyl)furan-2-carbaldehyde |

| D-glucose | D-glucose |

| D-fructose | D-fructose |

| 2,5-anhydro-d-mannose | (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde |

| 1,4:3,6-dianhydro-α-d-glucopyranose (DGP) | (1R,2R,4S,5R,7R)-2-Hydroxy-3,6,8-trioxatricyclo[3.3.1.0^{2,4}]nonane |

| Oxalic acid | C₂H₂O₄ |

Applications in Advanced Materials Science and Industrial Chemistry

Building Blocks for Specialized Polymers and Biopolymers

The unique structure of 1,6-anhydro-alpha-d-glucopyranose allows for its polymerization into well-defined polysaccharides and its incorporation into advanced polymer systems.

This compound is a key monomer for the chemical synthesis of dextran (B179266), a polysaccharide primarily composed of α-(1→6) linked D-glucose units. acs.org While dextran is naturally produced by certain bacteria, chemical synthesis using this compound derivatives allows for the creation of stereoregular, linear polysaccharide models with controlled structures. nih.gov

The primary method for this synthesis is the cationic ring-opening polymerization of protected 1,6-anhydro-β-D-glucopyranose monomers, often referred to as levoglucosan (B13493) derivatives. acs.org To achieve this, the hydroxyl groups at positions 2, 3, and 4 are typically protected with groups like benzyl (B1604629) or allyl to prevent side reactions. monash.edumatec-conferences.org The polymerization is initiated by a cationic catalyst, which opens the 1,6-anhydro ring, allowing the monomers to link together. Following polymerization, the protective groups are removed in a deprotection step to yield the final dextran polymer. monash.edu This method provides a pathway to high molecular weight and stereoregular polysaccharides. nih.gov

Several catalysts have been successfully employed for this polymerization. For instance, phosphorus pentafluoride has been used to polymerize 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, yielding a high molecular weight, stereoregular polymer after debenzylation. monash.edu Another effective catalyst system is Boron trifluoride etherate (BF₃·OEt₂), which has been used for the polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose. matec-conferences.org

| Monomer | Catalyst | Reaction Conditions | Result | Reference |

|---|---|---|---|---|

| 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose | Phosphorus pentafluoride (PF₅) | Low concentration in methylene (B1212753) chloride at -78°C | High molecular weight, stereoregular poly-α-(1→6)-anhydro-D-glucopyranose (after debenzylation) | nih.govmonash.edu |

| 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose | Boron trifluoride etherate (BF₃·OEt₂) | [BF₃·OEt₂]/[monomer] = 0.5 at 0°C for 140 h | Polymer with Mn of 21,700 and 84.0% yield (before deprotection) | matec-conferences.org |

The synthetic dextran models produced from this compound show significant promise for applications in drug delivery systems. Research has demonstrated that the polymerization of levoglucosan can create high-molecular-weight compounds that mimic natural polysaccharides, which are valuable for such applications. Dextran itself is known for its biocompatibility and biodegradability, making it a suitable material for use in the body. dextran.com The synthetic control offered by using this compound allows for the tailoring of the polymer's properties, which is a crucial aspect in the design of advanced drug delivery vehicles.

The polymers derived from this compound, particularly dextran, contribute to the development of biodegradable materials. Dextran is a biodegradable polysaccharide that breaks down into non-toxic byproducts, making it an environmentally friendly option. dextran.com In the body, dextran can be degraded by the enzyme dextranase, primarily in the liver, into water and carbon dioxide. dextran.com This inherent biodegradability makes dextran synthesized from this compound derivatives a valuable component for creating biodegradable plastics and composites. mdpi.comnih.gov For instance, dextran has been explored for use in producing water-retaining films and biodegradable plastic films. mdpi.com Furthermore, due to its amphiphilic nature after certain modifications, it can act as a compatibilizer in blends with other biodegradable polymers like polylactide (PLA), improving the mechanical properties and cell affinity of the resulting material. nih.gov

Precursor for High-Value Chemicals and Specialty Chemicals

Beyond polymerization, this compound serves as a crucial precursor for the synthesis of several high-value and specialty chemicals that have broad industrial applications.

This compound can be oxidized to produce levoglucosenone (B1675106), a valuable chiral intermediate. Levoglucosenone is recognized as a versatile platform molecule due to its unique structure, which includes an α,β-unsaturated ketone and a masked aldehyde functionality. acs.org This structure allows for a wide range of chemical transformations. acs.org

The production of levoglucosenone often involves the acid-catalyzed pyrolysis of cellulose (B213188), where this compound (levoglucosan) is a key intermediate that subsequently dehydrates to form levoglucosenone. orgsyn.orgwikipedia.org The process can be optimized by using polar, aprotic solvents which enhance the dehydration step. wikipedia.org

Levoglucosenone's synthetic utility is extensive. It is a precursor to a variety of valuable compounds:

Dihydrolevoglucosenone (Cyrene™): The hydrogenation product of levoglucosenone, Cyrene™, is being developed as a greener, bio-based alternative solvent to N-methylpyrrolidone (NMP) and dimethylformamide (DMF). acs.orgorgsyn.org

Biologically Active Molecules: Its chiral nature makes it an excellent starting material for the synthesis of complex, biologically active molecules, including derivatives of pyranonaphthoquinones with antibiotic activity and analogues of thromboxanes, which are involved in blood clotting. nih.gov

Chiral Building Blocks: It can be converted into other useful chiral building blocks such as (S)-γ-hydroxymethyl-α,β-butenolide (HBO) and its saturated derivative. acs.org

This compound is also a precursor in the synthesis of 5-Hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical for the production of biofuels and bio-based polymers. rsc.org While HMF is commonly produced from the dehydration of hexoses like fructose (B13574) and glucose, research has shown that it can also be synthesized from levoglucosenone, a direct derivative of this compound. matec-conferences.orgresearchgate.netmatec-conferences.org

The conversion of levoglucosenone to HMF can be achieved under relatively mild conditions using an acid catalyst and water as a solvent. matec-conferences.orgresearchgate.net Studies have demonstrated that this conversion can be performed efficiently at temperatures below 100°C in a microtube reactor with sulfuric acid as the catalyst, achieving high yields and selectivity. matec-conferences.orgresearchgate.net Furthermore, processes have been developed for the concurrent production of both levoglucosenone and HMF from cellulose, where this compound (levoglucosan) acts as an intermediate that can dehydrate to either product depending on the reaction conditions, such as the water content in the solvent system. rsc.org

| Compound Name |

|---|

| This compound |

| 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose |

| 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose |

| 1,6-anhydro-β-D-glucopyranose |

| 5-Hydroxymethylfurfural (5-HMF) |

| Boron trifluoride etherate |

| Cyrene™ (Dihydrolevoglucosenone) |

| Dextran |

| Dimethylformamide (DMF) |

| Levoglucosenone |

| N-methylpyrrolidone (NMP) |

| Phosphorus pentafluoride |

| Polylactide (PLA) |

| (S)-γ-hydroxymethyl-α,β-butenolide (HBO) |

| Sulfuric acid |

Intermediate in the Synthesis of Bioactive Compounds (e.g., rifamycin (B1679328) S, thromboxane (B8750289) B₂, macrolide antibiotics)

While 1,6-Anhydro-β-D-glucopyranose, an anomer of this compound, has been cited as a versatile precursor for synthesizing a range of structurally diverse and biologically important products, including rifamycin S, thromboxane B₂, and macrolide antibiotics, a review of prominent synthesis literature reveals that its role is more of a potential building block from the chiral pool rather than a common starting material in established, large-scale synthesis routes for these specific compounds.

The rigid, bicyclic structure of anhydro-sugars makes them attractive starting points for complex stereospecific synthesis. However, the total synthesis of molecules like thromboxane B₂ has been more frequently achieved from other precursors, such as D-glucose via intermediates like methyl 2-deoxy-α-D-ribo-hexopyranoside or through non-carbohydrate pathways starting from compounds like succinaldehyde (B1195056). chemistryviews.orgcdnsciencepub.comresearchgate.net For instance, a 2020 synthesis of thromboxane B₂ started from succinaldehyde and proceeded through a key bicyclic enal intermediate in twelve steps. chemistryviews.org Another established route begins with D-glucose, but does not proceed via its 1,6-anhydro derivative. cdnsciencepub.comresearchgate.net

Similarly, the synthesis of the ansa macrolide antibiotic Rifamycin S typically involves the oxidation of Rifamycin SV. researchgate.net Other methods focus on modifying the core rifamycin structure or its precursors, without employing anhydro-glucose derivatives. google.comgoogle.com Likewise, modern approaches to creating new macrolide antibiotics often rely on the semi-synthesis from existing fermentation products like erythromycin (B1671065) or fully synthetic routes that assemble the complex macrocycle from smaller, non-carbohydrate fragments. nih.govnih.gov

Although direct, prevalent use of this compound in the synthesis of these specific named compounds is not extensively documented in primary research, its value as a chiral template for various other complex molecules remains a key area of interest in synthetic organic chemistry. sigmaaldrich.com

Production of Sorbitol from Anhydrosugars

Sorbitol (D-glucitol) is a sugar alcohol with widespread applications in the food, pharmaceutical, and chemical industries. It is primarily produced through the catalytic hydrogenation of D-glucose. utm.myresearchgate.net Anhydrosugars such as this compound, which are readily derived from the pyrolysis of biomass, can serve as a feedstock for sorbitol production. The process typically involves a two-step conversion:

Hydrolysis: The anhydro-sugar is first hydrolyzed to glucose. This is usually achieved using acid catalysis, which cleaves the 1,6-anhydro bridge to yield the open-chain glucose molecule.

Hydrogenation: The resulting glucose is then hydrogenated to sorbitol. This reaction adds hydrogen across the aldehyde (carbonyl) group of glucose, converting it to a primary alcohol group.

The hydrogenation of glucose to sorbitol is a well-established industrial process. It is carried out in aqueous solutions under hydrogen pressure in the presence of a metal catalyst. Ruthenium (Ru) and Nickel (Ni) based catalysts are commonly employed for this transformation due to their high activity and selectivity. utm.myresearchgate.netresearchgate.net

| Catalyst | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Glucose Conversion (%) | Sorbitol Yield/Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Raney Nickel | 46 | Not Specified | 95.93 | 87.15 (Yield) | researchgate.net |

| 5%Ru/γ-Al₂O₃@ASMA | 120 | 4.0 | ~100 | ~90 (Yield) | researchgate.net |

| Ru/ASMA@AC | 130 | 4.0 | 99.68 | 93.04 (Selectivity) | nih.gov |

| NiNPs/AlOH | 130 | Not Specified | >99 | >99 (Yield of Hexitols) | psu.edudoaj.org |

The efficiency of the process is highly dependent on the choice of catalyst and reaction conditions, which are optimized to maximize glucose conversion and sorbitol selectivity while minimizing the formation of byproducts like mannitol (an isomer of sorbitol) and products from deeper hydrogenolysis. utm.myresearchgate.net

Role in Biofuel Production Processes (e.g., Bioethanol)

1,6-Anhydro-D-glucopyranose, particularly its β-anomer (levoglucosan), is a pivotal intermediate in the production of bioethanol from lignocellulosic biomass. researchgate.net Levoglucosan is the primary sugar derivative formed during the fast pyrolysis of cellulose, a major component of biomass. wsu.edu Converting this anhydrosugar into ethanol (B145695) is crucial for improving the economic viability of pyrolysis-based biorefineries. The conversion can be achieved through two primary biological pathways.

Environmental and Atmospheric Science Applications

Chemical Tracer for Biomass Burning Emissions

1,6-Anhydro-alpha-d-glucopyranose, commonly known as levoglucosan (B13493), is a well-established and widely used molecular tracer for biomass burning emissions in the atmosphere. researchgate.netelsevierpure.comresearchgate.netcopernicus.orgmdpi.comutas.edu.auresearchgate.net Its utility as a tracer stems from the fact that it is a specific and major pyrolysis product of cellulose (B213188), a primary component of all plant matter. elsevierpure.comcopernicus.orgmdpi.com The combustion of other materials, such as fossil fuels, does not produce levoglucosan, making it a unique indicator for biomass burning events. copernicus.org

Levoglucosan is emitted in significant quantities during the burning of biomass and is predominantly associated with fine particulate matter (PM₂.₅), allowing it to be transported over long distances. elsevierpure.comresearchgate.net This characteristic enables scientists to track biomass burning plumes on a regional and even global scale. elsevierpure.comresearchgate.net The presence and concentration of levoglucosan in atmospheric aerosol samples provide valuable information for identifying and quantifying the contribution of biomass burning to air pollution. copernicus.orgnih.govtandfonline.com

Source Identification and Characterization of Biomass Burning Aerosols

The analysis of levoglucosan in atmospheric aerosols is a cornerstone for identifying the presence of biomass burning emissions. elsevierpure.comcopernicus.org Because it is formed from the pyrolysis of cellulose, its detection in air samples is a clear indicator of smoke from sources like wildfires, agricultural burning, and residential wood combustion. elsevierpure.comcopernicus.org

While levoglucosan itself is a general tracer for biomass burning, its concentration, often in conjunction with other chemical species, can help characterize the type of biomass that was burned. elsevierpure.comcopernicus.org For instance, different types of vegetation, such as softwoods, hardwoods, and grasses, can release varying relative amounts of levoglucosan and its isomers, mannosan and galactosan. mdpi.comdoaj.org By examining the ratios of these compounds, researchers can gain insights into the specific sources of biomass smoke. copernicus.orgdoaj.org

In addition to its isomers, other organic compounds are also used alongside levoglucosan to further refine source characterization. These include:

Dehydroabietic acid, syringaldehyde, vanillin, syringic acid, and vanillic acid: These are thermal degradation products of lignin (B12514952) and terpenoids and can be indicative of specific types of plant material being burned. elsevierpure.comresearchgate.net

Potassium (K+): While not exclusive to biomass burning, elevated levels of potassium are often associated with it, and the ratio of levoglucosan to potassium can provide additional source information. copernicus.org

A study in Beijing developed a new source identification method based on comparing the levoglucosan to K+ ratio and the levoglucosan to mannosan ratio to distinguish between different biomass types, suggesting that the major source of biomass burning aerosol was the combustion of crop residuals, with a notable contribution from softwood burning in the winter. copernicus.org

Quantification in Ambient Particulate Matter for Air Quality Studies

The quantification of levoglucosan in ambient particulate matter is a critical component of air quality studies, providing a direct measure of the impact of biomass burning on air pollution. nih.govcenieh.esacs.orgacs.org Analytical methods, such as gas chromatography/mass spectrometry (GC/MS) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), are used for the precise measurement of levoglucosan concentrations in aerosol samples. copernicus.orgresearchgate.netrsc.orgresearchgate.net

Numerous studies have demonstrated a strong correlation between levoglucosan concentrations and the levels of fine particulate matter (PM₂.₅), particularly during periods of known biomass burning activity. nih.govcopernicus.org For example, a study in Tuscany, Italy, found that levoglucosan was present in all samples and showed a distinct annual cycle with the highest concentrations occurring in the cold season, indicating a significant contribution from biomass burning, likely for domestic heating, to wintertime aerosol pollution. nih.govcnr.it

The concentrations of levoglucosan in ambient air can vary significantly depending on the location and the time of year. In a study conducted at an agricultural site in northern China during the biomass burning season, the daily average concentration of levoglucosan in PM₂.₅ was 0.79 ± 0.75 µg m⁻³, with a peak concentration of 4.37 µg m⁻³ during a pollution episode. copernicus.org In contrast, a study at an urban background station in Helsinki, Finland, reported a lower average concentration of 0.083 μg m⁻³, with the highest peak at 1.4 μg m⁻³, which was attributed to long-range transport from biomass burning in the Baltic countries. copernicus.org

| Location | Study Period | Average Concentration (µg m⁻³) | Peak Concentration (µg m⁻³) | Reference |

|---|---|---|---|---|

| Agricultural Site, Northern China | Biomass Burning Season | 0.79 ± 0.75 | 4.37 | copernicus.org |

| Urban Background, Helsinki, Finland | Winter 2011 | 0.083 | 1.4 | copernicus.org |

| Urban, Mixed Urban/Forest, and Rural Sites, Lower Fraser Valley, BC | August 2001 | 0.0144, 0.0260, 0.0147 | - | researchgate.net |

Ratios with Other Organic Components (e.g., Mannosan, Organic Carbon) for Source Apportionment

The ratios of levoglucosan to other organic components in aerosols are powerful tools for source apportionment, which is the process of identifying and quantifying the contributions of different sources to air pollution. elsevierpure.comcenieh.es By comparing these ratios in ambient samples to those from known emission sources, scientists can estimate the fraction of particulate matter originating from biomass burning. copernicus.org

One of the most commonly used ratios is that of levoglucosan to mannosan . cenieh.es Mannosan is an isomer of levoglucosan, and their relative abundance can vary depending on the type of biomass being burned. copernicus.org For example, a study in Beijing found a strong correlation between levoglucosan and mannosan in winter, with an average ratio of 9.49 ± 1.63. copernicus.org In contrast, the correlation was weaker in the summer, with a higher average ratio of 12.65 ± 3.38. copernicus.org These differences suggest a shift in the dominant types of biomass being burned between the seasons. copernicus.org Another study at a rural site in the North China Plain reported high levoglucosan/mannosan ratios (in the range of 18.3–24.9) during biomass burning pollution periods. copernicus.org

The ratio of levoglucosan to organic carbon (OC) is also widely used to estimate the contribution of biomass burning to the total organic aerosol mass. mdpi.comnih.govtandfonline.com In a study in Tuscany, the annual percentage of the levoglucosan to OC ratio ranged from 0.04% to 9.75%, indicating a significant contribution of biomass burning to aerosol OC, especially in winter. nih.gov Similarly, a study in the Lower Fraser Valley used emission ratios of 4.5–10% for levoglucosan/organic carbon to estimate that biomass burning contributed between 5% and 27% of the organic carbon at different sites, with contributions reaching as high as 75% during specific periods. researchgate.net

The ratio of levoglucosan to elemental carbon (EC) can also provide insights into combustion sources. mdpi.com

| Ratio | Location/Study | Observed Value/Range | Significance | Reference |

|---|---|---|---|---|

| Levoglucosan / Mannosan | Beijing (Winter) | 9.49 ± 1.63 | Indicative of specific biomass types burned during winter. | copernicus.org |

| Levoglucosan / Mannosan | Beijing (Summer) | 12.65 ± 3.38 | Suggests a change in biomass sources compared to winter. | copernicus.org |

| Levoglucosan / Mannosan | North China Plain (Rural) | 18.3–24.9 | High ratios observed during biomass burning pollution periods. | copernicus.org |

| Levoglucosan / Organic Carbon | Tuscany, Italy | 0.04% - 9.75% | Quantifies the significant contribution of biomass burning to organic aerosol mass, especially in winter. | nih.gov |

| Levoglucosan / Organic Carbon | Lower Fraser Valley, BC | 5% - 27% (average), up to 75% (peak) | Demonstrates the variable but potentially high contribution of biomass burning to organic carbon. | researchgate.net |

Atmospheric Stability and Degradation Pathways of Levoglucosan

While levoglucosan is a valuable tracer for biomass burning, it is not entirely inert in the atmosphere. cenieh.esacs.orgrsc.orgbohrium.com Understanding its atmospheric stability and degradation pathways is crucial for accurately interpreting its concentrations in source apportionment studies, especially when dealing with aged aerosols or long-range transport. acs.orgresearchgate.net

Photochemical Stability in the Atmosphere

Levoglucosan is subject to photochemical degradation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. elsevierpure.comacs.org Laboratory studies have shown that levoglucosan can be oxidized by OH radicals in the aqueous phase of atmospheric particles and cloud droplets. cenieh.esacs.orgbohrium.comacs.orgnih.gov This oxidation can significantly reduce the concentration of levoglucosan in the atmosphere over time. acs.org

The atmospheric lifetime of levoglucosan due to photochemical degradation can vary depending on factors such as the concentration of OH radicals, relative humidity, and the time of year. acs.orgnih.gov One modeling study estimated mean degradation fluxes of about 7.2 ng m⁻³ h⁻¹ in the summer and 4.7 ng m⁻³ h⁻¹ in the winter for a polluted continental plume. acs.orgacs.orgnih.gov The same study calculated that the half-life of levoglucosan could be as short as 12.7 hours in a summer cloud scenario and as long as 83.2 hours in a winter non-cloud scenario. acs.orgacs.org

The photo-Fenton process, involving iron and hydrogen peroxide, has also been identified as a potential degradation pathway for levoglucosan in the aqueous phase. acs.org This process can lead to the formation of other organic compounds, including formic acid, acetic acid, and oxalic acid. acs.org Interestingly, this process can also cause the isomerization of levoglucosan to its stereoisomers, mannosan and galactosan. acs.orgacs.org

The photochemical aging of biomass burning aerosols can also be influenced by the presence of other compounds. For instance, benzoquinone, another component of biomass smoke, can act as a photosensitizer, leading to the formation of reactive oxygen species and free radicals that can further degrade levoglucosan. acs.orgescholarship.org

| Scenario | Estimated Half-life (hours) | Reference |

|---|---|---|

| Summer Cloud | 12.7 | acs.orgacs.org |

| Summer Non-Cloud | 33.1 | acs.orgacs.org |

| Winter Cloud | 72.8 | acs.orgacs.org |

| Winter Non-Cloud | 83.2 | acs.orgacs.org |

Investigation of Acid-Catalyzed Hydrolysis in Atmospheric Aqueous Media

In addition to photochemical degradation, levoglucosan can also undergo acid-catalyzed hydrolysis in atmospheric aqueous media, such as acidic cloud or fog droplets and deliquesced aerosol particles. cenieh.esbohrium.com This process involves the ring-opening of the levoglucosan molecule in the presence of an acid, leading to the formation of glucose. aston.ac.uk

Laboratory studies have demonstrated that levoglucosan can oligomerize under acidic conditions, forming larger water-soluble molecules. nih.gov This process involves the acid-catalyzed ring-opening of levoglucosan followed by the nucleophilic attack of another levoglucosan molecule, leading to the formation of pyranose oligomers through glycosidic bonds. nih.gov The formation of these oligomers could potentially serve as a secondary tracer for aged biomass burning aerosols. nih.gov

The rate of acid-catalyzed hydrolysis is dependent on the acidity of the aqueous medium. While some studies have suggested that this process may be a sink for levoglucosan in the atmosphere, others have indicated that under typical atmospheric conditions, the rate of hydrolysis may be slow compared to photochemical degradation. researchgate.net However, in highly acidic environments, such as those found in some polluted urban areas or downwind of industrial sources, acid-catalyzed hydrolysis could be a more significant degradation pathway. cenieh.esbohrium.com The use of solid acid catalysts has been shown to efficiently hydrolyze levoglucosan to glucose under laboratory conditions. nih.gov

Reconstruction of Paleofire Records and Climate Change Studies

Levoglucosan is exclusively formed from the pyrolysis of cellulose and hemicellulose at temperatures between 300 and 400°C, making it a unique indicator of biomass combustion. researchgate.netnih.gov Emitted into the atmosphere during vegetation fires, it can be transported over long distances and deposited in various environmental archives, such as ice cores, lake and marine sediments, and even stalagmites. egu.eucopernicus.orgnioz.nl By analyzing the concentrations of levoglucosan in these archives, scientists can reconstruct past fire activity, providing insights into the frequency, intensity, and source of historical biomass burning. egu.euresearchgate.net

The stability of levoglucosan in the atmosphere and its resistance to degradation during transport and deposition are key to its utility as a paleofire proxy. egu.eu While some debate exists regarding its atmospheric lifetime, studies have shown it can remain stable for several days under most conditions, allowing for its transport over hundreds of kilometers. egu.eu This enables the reconstruction of fire history on both short (annual to millennial) and long (multi-millennial) timescales. egu.eu

Researchers often use levoglucosan data in conjunction with other proxies for vegetation and climate to understand the complex interactions between fire, humans, vegetation, and climate. egu.eu For instance, the ratio of levoglucosan to its isomers, mannosan and galactosan, can provide information on the type of biomass that was burned (e.g., softwood vs. hardwood). researchgate.net This level of detail allows for a more nuanced reconstruction of past ecosystems and fire regimes.

Detailed Research Findings

Numerous studies have utilized levoglucosan to reconstruct paleofire records across the globe, revealing significant connections between fire activity and climate change.

One notable study reconstructed the fire history of the high North Atlantic region over the last 5,000 years using ice core records. researchgate.net The researchers found that climate variability, particularly temperature changes driven by summer insolation, was the primary driver of the region's fire regime. researchgate.net However, they also noted that human activities, such as the extensive land clearing by Viking colonizers, significantly influenced wildfire frequency over the last millennium. researchgate.net

In another study, an ice core from Aurora Peak, Alaska, provided a 343-year record of biomass-burning tracers, including levoglucosan. copernicus.org The data revealed multidecadal variability in fire activity, with significant spikes corresponding to known historical periods of increased burning. copernicus.org The study also found a correlation between levoglucosan concentrations and the Pacific Decadal Oscillation (PDO), suggesting that climate-driven forces control the emission, frequency, and deposition of this biomass burning tracer. copernicus.org